molecular formula C10H10BrCl2N3 B8374739 4Bromo-5,6-dichloro-2-(isopropylamino)-1H-benzimidazole

4Bromo-5,6-dichloro-2-(isopropylamino)-1H-benzimidazole

Cat. No. B8374739
M. Wt: 323.01 g/mol
InChI Key: JDOXTQWTHASXSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06204249B1

Procedure details

3-Bromo-4,5dichloro-1,2-phenylenediamine (25.0 g, 97.7 mmol), isopropyl isothiocyanate (11.2 g, 110.5 mmol), 1-cyclohexyl-3-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate (56.8 g, 134.1 mmol) and pyridine (500 mL) were used according to general procedure I. The product was isolated by silica gel chromatography using 7:3 hexane/ethyl acetate to afford 192 g (62%) of a tan solid; m p. 247-249° C. Anal. Calcd for C10H10BrCl2N3-(0.08 C6H14): C, 38.15; H, 3.40; N, 12.74. Found: C, 38.15; H, 3.39; N, 12.77.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step Two
Quantity
56.8 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Four
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
62%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([NH2:11])=[C:4]([NH2:10])[CH:5]=[C:6]([Cl:9])[C:7]=1[Cl:8].[CH:12]([N:15]=[C:16]=S)([CH3:14])[CH3:13].CC1C=CC(S([O-])(=O)=O)=CC=1.C[N+]1(CCN=C=NC2CCCCC2)CCOCC1.N1C=CC=CC=1>CCCCCC.C(OCC)(=O)C>[Br:1][C:2]1[C:3]2[N:11]=[C:16]([NH:15][CH:12]([CH3:14])[CH3:13])[NH:10][C:4]=2[CH:5]=[C:6]([Cl:9])[C:7]=1[Cl:8] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
BrC=1C(=C(C=C(C1Cl)Cl)N)N
Step Two
Name
Quantity
11.2 g
Type
reactant
Smiles
C(C)(C)N=C=S
Step Three
Name
Quantity
56.8 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1(CCOCC1)CCN=C=NC2CCCCC2
Step Four
Name
Quantity
500 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Five
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC.C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was isolated by silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C(=CC=2NC(=NC21)NC(C)C)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 192 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 608.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.